molecular formula C17H20BrN3O2S B2830358 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034284-49-4

4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2830358
CAS No.: 2034284-49-4
M. Wt: 410.33
InChI Key: GNYFSSSXCHOXPH-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide ( 2034284-49-4) is a specialized sulfonamide-based compound with a molecular formula of C17H20BrN3O2S and a molecular weight of 410.3 g/mol . This chemical features a distinct molecular architecture that combines a benzenesulfonamide group with pyridine and piperidine heterocycles, making it a highly specialized reagent for medicinal chemistry and drug discovery research . Its structural properties, including a topological polar surface area of 70.7 Ų and a calculated LogP of 3.1, suggest favorable characteristics for interaction with biological targets . The compound is classified within the benzenesulfonamide family, a class known for its therapeutic potential in targeting voltage-gated sodium channels and other biological pathways relevant to neurological disorders . As a building block in chemical synthesis, it enables researchers to explore structure-activity relationships and develop novel therapeutic agents . The compound is offered with a minimum purity of 90% and is intended for use in laboratory research applications only. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2S/c18-15-3-5-17(6-4-15)24(22,23)20-12-14-7-10-21(11-8-14)16-2-1-9-19-13-16/h1-6,9,13-14,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYFSSSXCHOXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Bromination: The final step involves the bromination of the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.

Scientific Research Applications

4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with various biological targets.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The bromine atom and the sulfonamide group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonamide Core : Central to all compared compounds.
  • Bromine Substituent : Present in the target compound and in compounds like N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide () and N-(4-bromophenyl)pyridine-3-sulfonamide ().
  • Piperidine/Piperazine Rings : Found in compounds from , and 9, often functionalized with aryl or alkyl groups.
  • Heteroaromatic Moieties : Pyridine (target compound, –14) or benzofuran () groups influence electronic properties and binding interactions.

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound Name Substituents on Benzene Piperidine/Piperazine Substitution Heteroaromatic Group Reference
Target Compound 4-Bromo 1-(Pyridin-3-yl)piperidin-4-yl Pyridin-3-yl -
N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide 4-Methyl None Pyridin-3-yl
3-Chloro-N-({1-[2-(2,2-dimethylbenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide 3-Chloro 2-(Benzofuran-7-yloxy)ethyl Benzofuran
4-Fluoro-N-[(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}piperidin-4-yl)methyl]benzenesulfonamide 4-Fluoro 2-(Trifluoroethoxyphenoxy)ethyl None

Physicochemical Properties

  • Melting Points: Target compound: Not reported. Analogues: Range from 132°C () to 230°C () for benzhydrylpiperazine sulfonamides. A fluorinated chromenone derivative melted at 175–178°C () .
  • Crystallography : A related brominated sulfonamide (C₂₂H₂₃BrN₄O₃S₂) crystallized in a triclinic system (P1 space group), with unit cell dimensions a = 13.6081 Å, b = 14.5662 Å .

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 4-bromo-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide?

Answer:
The synthesis typically involves coupling a brominated benzenesulfonyl chloride with a piperidine-pyridine derivative. Key steps include:

  • Sulfonamide formation : React at 0–5°C to minimize side reactions, using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with triethylamine as a base to neutralize HCl .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity. Reflux in aprotic solvents (e.g., dichloromethane) optimizes intermediate stability .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min confirms purity (>95%) .
  • NMR : 1H/13C spectra in DMSO-d6 identify sulfonamide protons (δ 10.2–10.5 ppm) and pyridine aromatic signals (δ 8.3–8.7 ppm) .
  • Mass spectrometry : ESI+ mode verifies the molecular ion peak at m/z 450.1 (M+H)+ .

Advanced: How can researchers resolve low yields during the final coupling step of this sulfonamide?

Answer:
Low yields often stem from steric hindrance or incomplete activation. Solutions include:

  • Pd-catalyzed cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to functionalize the bromo group .
  • Microwave-assisted synthesis : 100°C for 2h improves reaction efficiency .
  • Intermediate monitoring : TLC (silica gel, UV detection) tracks reaction progress .

Advanced: What computational methods predict the target binding affinity of this compound?

Answer:

  • Molecular docking : AutoDock Vina screens against COX-2 or kinase targets, using DFT-optimized structures (B3LYP/6-31G* basis set) .
  • MD simulations : AMBER evaluates binding stability over 100ns trajectories .
  • Pharmacophore modeling : Highlights critical interactions (e.g., sulfonamide H-bonding with Arg120 in COX-2) .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

  • Cytotoxicity : MTT assay on HeLa/MCF-7 cells (IC50 determination at 24–72h) .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
  • Enzyme inhibition : COX-2 ELISA at 1–100µM to assess IC50 .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the pyridine and piperidine moieties?

Answer:

  • Pyridine modifications : Compare 3-pyridyl vs. 4-pyridyl analogs for kinase inhibition (e.g., JNK3 assays) .
  • Piperidine substitutions : Introduce methyl or benzyl groups at the piperidine N-position to assess steric effects on target binding .
  • QSAR modeling : Use ClogP and polar surface area to predict bioavailability trends .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Answer:

  • Electron-withdrawing groups : Add -CF₃ or -NO₂ to the benzene ring to reduce CYP3A4 oxidation .
  • Deuteration : Replace benzylic hydrogens with deuterium to slow metabolism .
  • Formulation : PEGylated nanoparticles enhance plasma half-life (tested in Sprague-Dawley rat models) .

Basic: How to troubleshoot inconsistent biological activity across assay replicates?

Answer:

  • Compound stability : LC-MS post-reconstitution checks for degradation (e.g., sulfonamide hydrolysis) .
  • DMSO concentration : Limit to <1% to avoid cytotoxicity artifacts .
  • Assay controls : Include doxorubicin (cytotoxicity) and celecoxib (COX-2 inhibition) for validation .

Notes on Methodology:

  • Data synthesis : Combined synthesis protocols from THF/DMF-based reactions , analytical data from PubChem/DSSTox , and computational models from peer-reviewed studies .
  • Advanced techniques : Highlighted Pd catalysis , deuteration , and QSAR as key innovations.

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